molecular formula C15H20N4O2S B14153723 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide CAS No. 438221-94-4

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B14153723
CAS No.: 438221-94-4
M. Wt: 320.4 g/mol
InChI Key: WFPDYQBPDBRWGD-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an oxazole ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the construction of the oxazole ring, and the final coupling to form the carboxamide.

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Construction of Oxazole Ring: The oxazole ring is typically formed by the cyclization of α-hydroxy ketones with amides or nitriles in the presence of dehydrating agents such as phosphorus oxychloride (POCl3).

    Coupling to Form Carboxamide: The final step involves the coupling of the thiadiazole and oxazole intermediates using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and other reducing agents in solvents like ether or tetrahydrofuran (THF).

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide
  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)heptanamide

Uniqueness

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is unique due to its combination of a thiadiazole ring, an oxazole ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

438221-94-4

Molecular Formula

C15H20N4O2S

Molecular Weight

320.4 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C15H20N4O2S/c1-3-11-12(9(2)21-19-11)13(20)16-15-18-17-14(22-15)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H,16,18,20)

InChI Key

WFPDYQBPDBRWGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=NN=C(S2)C3CCCCC3)C

solubility

41.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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